Dexrazoxane hydrochloride - 1263283-43-7

Dexrazoxane hydrochloride

Catalog Number: EVT-267383
CAS Number: 1263283-43-7
Molecular Formula: C11H17ClN4O4
Molecular Weight: 304.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexrazoxane hydrochloride is a synthetic bisdioxopiperazine compound that acts as a cardioprotective agent. [] It is often employed in scientific research to mitigate the cardiotoxic effects of anthracyclines, a class of potent anti-cancer drugs. [] This analysis will focus specifically on the scientific research applications of Dexrazoxane hydrochloride, excluding information related to drug use, dosage, and side effects.

Synthesis Analysis

Dexrazoxane can be synthesized using 1,2-propanediamine as the starting material. [] The synthesis involves a multi-step process including resolution, alkylation, and cyclization reactions. [] One method utilizes L-tartaric acid as a resolving agent to obtain the (+) enantiomer of 1,2-propanediamine. [] The process also includes converting 1,2-propanediamine bistartrate into its hydrochloride salt, which has been streamlined for simplicity. []

Chemical Reactions Analysis

Dexrazoxane, through its metabolite ADR-925, can chelate iron. [, ] This chelation process is thought to be one mechanism by which Dexrazoxane hydrochloride exerts its cardioprotective effects. [, ] Additionally, Dexrazoxane has been shown to interact with Topoisomerase II Beta (TOP2B), an enzyme involved in DNA replication and repair. [, ] This interaction is also believed to contribute to its cardioprotective action, potentially by inhibiting TOP2B and mitigating anthracycline-induced genotoxic damage. [, ]

Mechanism of Action

While initially attributed to its iron-chelating properties, recent research suggests that Dexrazoxane hydrochloride's cardioprotective mechanism is primarily mediated through its interaction with Topoisomerase II Beta (TOP2B) rather than solely through metal chelation. [, ] Studies have shown that while Dexrazoxane effectively inhibits and depletes TOP2B, its iron-chelating metabolite, ADR-925, does not exhibit the same effect. [] This observation is further supported by the lack of cardioprotective benefits observed with ADR-925 administration, despite achieving similar intracellular concentrations to Dexrazoxane. [] These findings suggest that TOP2B inhibition and the subsequent prevention of anthracycline-induced genotoxic damage play a crucial role in the cardioprotective mechanism of Dexrazoxane. []

Applications
  • Investigating Anthracycline-Induced Cardiotoxicity: Dexrazoxane is widely used in both in vitro and in vivo studies to explore the mechanisms underlying anthracycline-induced cardiotoxicity and to evaluate potential cardioprotective strategies. [, , , ] By comparing cellular and physiological responses in the presence and absence of Dexrazoxane, researchers can gain a deeper understanding of the pathways involved in anthracycline-induced damage and develop novel therapeutic interventions. [, , , ]

  • Evaluating the Efficacy of Novel Cardioprotective Agents: Dexrazoxane serves as a benchmark for evaluating the efficacy of new cardioprotective agents. [] Researchers often compare the cardioprotective effects of novel compounds to those of Dexrazoxane in various experimental models to assess their relative potency and therapeutic potential. []

  • Studying the Role of TOP2B in Cardiac Physiology: The recent discovery of Dexrazoxane's interaction with TOP2B has opened up new avenues for research in cardiac physiology. [, ] Scientists are now utilizing Dexrazoxane and its derivatives to investigate the role of TOP2B in normal cardiac function and its potential involvement in various cardiac pathologies. [, ]

  • Developing More Effective Cardioprotective Strategies: Research on Dexrazoxane has provided valuable insights into the mechanisms of anthracycline-induced cardiotoxicity, leading to the development of more effective cardioprotective strategies. [, ] By targeting specific pathways identified through Dexrazoxane research, scientists are working towards developing safer and more effective therapies for protecting the heart from anthracycline-induced damage. [, ]

Future Directions
  • Further elucidating its interaction with TOP2B: While the interaction between Dexrazoxane and TOP2B has been established, the precise molecular mechanisms underlying this interaction and its downstream effects on cardioprotection warrant further investigation. [, ]

  • Developing Dexrazoxane derivatives with improved efficacy and safety profiles: Researchers are exploring the development of novel Dexrazoxane derivatives that retain its cardioprotective properties while minimizing potential side effects. []

  • Investigating its potential applications in other diseases: Given its ability to modulate TOP2B activity, Dexrazoxane may have therapeutic potential in other diseases beyond anthracycline-induced cardiotoxicity, such as cancer and neurodegenerative disorders. [, ] Exploring these potential applications could lead to novel therapeutic strategies for these conditions.

Relevance: ADR-925 is a metabolite of dexrazoxane hydrochloride, making it structurally related. Despite being a metabolite, studies indicate that ADR-925 does not share the same cardioprotective effects as dexrazoxane hydrochloride []. This suggests that the parent compound's cardioprotective mechanism might not solely rely on iron chelation.

( ± )-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione)

Compound Description: This compound is a close derivative of dexrazoxane hydrochloride. Unlike dexrazoxane hydrochloride, it failed to protect the heart against anthracycline-induced cardiotoxicity, despite having comparable pharmacokinetics and metal-chelating properties to dexrazoxane and its metabolites [].

Relevance: This compound is structurally related to dexrazoxane hydrochloride, differing only by a simple methylation on the bisdioxopiperazine ring. The loss of cardioprotective effects with this modification suggests a very specific structure-activity relationship for dexrazoxane's mechanism of action, challenging the theory that metal chelation alone is sufficient for cardioprotection [].

4-(2-(3,5-dioxopiperazin-1-yl)ethyl)-3-methylpiperazine-2,6-dione

Compound Description: This compound is another close derivative of dexrazoxane hydrochloride, modified on the bisdioxopiperazine imide. Similar to the previous derivative, this compound also failed to protect against anthracycline-induced cardiotoxicity despite comparable pharmacokinetics and metal-chelating properties to dexrazoxane. Like the previous derivative, this compound also lacked the ability to inhibit and deplete Top2B [].

Properties

CAS Number

1263283-43-7

Product Name

Dexrazoxane hydrochloride

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride

Molecular Formula

C11H17ClN4O4

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Solubility

H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard

Canonical SMILES

[H+].CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.[Cl-]

Isomeric SMILES

[H+].C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.